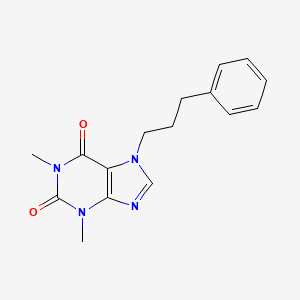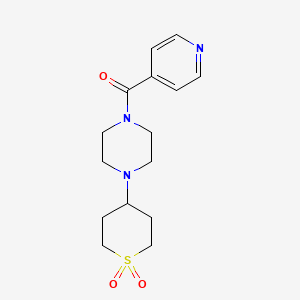![molecular formula C13H19FN2O4S B2614002 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411270-97-6](/img/structure/B2614002.png)
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Wirkmechanismus
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride selectively targets noradrenergic neurons in the brain by irreversibly blocking the uptake of noradrenaline into these neurons. This leads to the degeneration of noradrenergic neurons, resulting in a reduction in noradrenaline levels in the brain. The precise mechanism by which 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride causes degeneration of noradrenergic neurons is not fully understood, but it is believed to involve the formation of reactive oxygen species and oxidative stress.
Biochemical and physiological effects:
The depletion of noradrenaline in the brain caused by 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has been shown to have a wide range of biochemical and physiological effects. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular function, thermoregulation, and immune response. 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, which can further contribute to its physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes. Its selective targeting of noradrenergic neurons makes it a powerful tool for investigating the specific effects of noradrenaline depletion. However, there are some limitations to its use in lab experiments. 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can cause non-specific effects, such as changes in the release of other neurotransmitters, which can complicate the interpretation of results. Additionally, the irreversible nature of 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride's action on noradrenergic neurons means that its effects cannot be reversed, which limits its usefulness for studying the effects of transient noradrenaline depletion.
Zukünftige Richtungen
There are several future directions for research on 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride. One area of interest is the role of the noradrenergic system in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has been shown to cause degeneration of noradrenergic neurons, which could contribute to the development of these diseases. Further research is needed to investigate this possibility. Another area of interest is the potential therapeutic use of 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride in the treatment of certain psychiatric disorders, such as depression and anxiety. 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride's ability to deplete noradrenaline in the brain could be harnessed for therapeutic purposes. However, more research is needed to determine the safety and efficacy of this approach.
Synthesemethoden
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzylamine with piperazine, followed by sulfonylation with sulfur tetrafluoride. The final product is obtained after purification using chromatography techniques. The purity of 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled to ensure high-quality product.
Wissenschaftliche Forschungsanwendungen
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has been extensively used in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been used to investigate the role of noradrenaline in memory, attention, and learning, as well as in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used to study the effect of stress on the noradrenergic system and its role in the development of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-19-12-7-11(8-13(9-12)20-2)10-15-3-5-16(6-4-15)21(14,17)18/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBBECPBWZTPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)


![1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613924.png)






![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2613936.png)
![(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2613937.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2613938.png)
![7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613940.png)